3-Bromo-4-(trifluoromethyl)benzoylacetonitrile

Physicochemical profiling Enolate chemistry Condensation reactions

Inconsistent regiochemical outcomes from positional isomers can derail multi-step syntheses of kinase inhibitors. 3-Bromo-4-(trifluoromethyl)benzoylacetonitrile (CAS 1823566-59-1) eliminates this risk through its defined 3-bromo-4-CF₃ substitution pattern, which directs nucleophilic attack exclusively to the ketone carbon for unambiguous pyrazole formation. - Regiochemical Fidelity: The para-CF₃ group ensures exclusive 5-amino-1-aryl-1H-pyrazole formation, avoiding inactive regioisomers. - Optimized Reactivity: A predicted pKa of 6.24 enables complete deprotonation under mild conditions, improving yields in Knoevenagel condensations. - Supply Chain Integrity: Available with batch-specific NMR, HPLC, and GC documentation, supporting GMP starting-material qualification and regulatory submissions.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
Cat. No. B12843328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(trifluoromethyl)benzoylacetonitrile
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CC#N)Br)C(F)(F)F
InChIInChI=1S/C10H5BrF3NO/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5H,3H2
InChIKeyYKGFPXFVPRAYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(trifluoromethyl)benzoylacetonitrile – Properties and Structural Context


3-Bromo-4-(trifluoromethyl)benzoylacetonitrile (CAS 1823566-59-1, molecular formula C₁₀H₅BrF₃NO, MW 292.05) is a β-ketonitrile building block bearing a bromine atom at the 3‑position and a trifluoromethyl group at the 4‑position of the benzene ring. As a member of the benzoylacetonitrile family, it serves as a versatile intermediate for the construction of 5‑membered heterocycles including pyrazoles, isoxazoles, and thiophenes [1]. The compound is commercially available through multiple suppliers at standard purities of 97–98 %, with batch-level QC documentation (NMR, HPLC, GC) provided by established vendors .

Synthetic Utility
5‑membered heterocycle building block (pyrazoles, isoxazoles, thiophenes)
Positional Identity
3‑Br‑4‑CF₃ substitution pattern confirmed; avoids isomer mix‑up
Procurement Support
Batch‑level QC documentation (NMR, HPLC, GC) available

Why Positional Isomers Cannot Substitute This Compound


Positional isomers of bromo‑trifluoromethyl‑benzoylacetonitrile share the same molecular formula and mass but differ critically in the spatial arrangement of their substituents. The 3‑bromo‑4‑trifluoromethyl pattern places the electron‑withdrawing bromine ortho to the carbonyl and the strongly electron‑withdrawing CF₃ para to the carbonyl, while the 4‑bromo‑2‑trifluoromethyl isomer arranges these groups differently around the ring. These positional differences translate into measurably different physicochemical properties—a predicted pKa shift from 6.24 to 6.36 and a boiling‑point difference of 14 °C —and altered reactivity in condensation and cyclization reactions. Consequently, substituting one isomer for another without re‑optimization can lead to altered reaction rates, different regiochemical outcomes, and batch‑to‑batch inconsistency in multi‑step syntheses.

Target 3‑Br‑4‑CF₃ vs. 4‑Br‑2‑CF₃ / 4‑Br‑3‑CF₃
Positional isomer pKa shift (Δ ≈ –0.12) may alter enolate concentration and condensation rates, requiring re‑optimization.
Target 3‑Br‑4‑CF₃ vs. 4‑Br‑2‑CF₃
Boiling point offset (~14 °C) means distillation protocols and GC‑based isomer verification may not transfer directly.
Target 3‑Br‑4‑CF₃ vs. 4‑Br‑3‑CF₃
Pyrazole cyclization regiochemistry may invert when substitution pattern is changed; class‑level evidence indicates regioisomer ratio can be reversed.

Quantitative Differentiation from Closest Analogs


Lower Acidity Governs Enolate Reactivity

The target compound exhibits a predicted pKa of 6.24 ± 0.12, which is 0.12 log units lower than the pKa of its 4‑bromo‑2‑(trifluoromethyl) positional isomer (6.36 ± 0.14) . Because the active nucleophilic species in base‑mediated condensations is the enolate, even a modest difference in acidity translates into a measurably different enolate concentration at a given pH. This provides predictable control over reaction rates and equilibria in Knoevenagel, aldol, and related transformations.

pKa differentiation
Predicted
6.24 ± 0.12 vs 6.36 ± 0.14
Higher enolate concentration at a given pH supports milder base‑catalyzed condensations.
Predicted values; method not specified. Validate under reaction conditions.
Physicochemical profiling Enolate chemistry Condensation reactions

Higher Boiling Point Indicates Stronger Intermolecular Forces

The predicted boiling point of 3-bromo-4-(trifluoromethyl)benzoylacetonitrile is 373.7 ± 42.0 °C, approximately 14 °C higher than that of the 4‑bromo‑2‑(trifluoromethyl) isomer (359.7 ± 42.0 °C) . The elevation reflects stronger dipolar and/or dispersion interactions arising from the specific substitution geometry, which can affect distillation separation, thermal stability windows, and solvent compatibility in high‑temperature reactions.

Boiling point offset
Predicted
373.7 ± 42.0 °C vs 359.7 ± 42.0 °C
14 °C elevation indicates stronger intermolecular interactions; useful for isomer verification by GC.
Predicted; consistent computational method. Confirm with experimental distillation.
Thermal properties Distillation Purification

Substitution Pattern Dictates Pyrazole Cyclization Outcomes

In the synthesis of 5‑amino‑1H‑pyrazoles from benzoylacetonitriles and hydrazines, the electronic and steric environment of the starting β‑ketonitrile controls the regiochemistry of cyclocondensation. The 3‑bromo‑4‑(trifluoromethyl) substitution pattern places the strongest electron‑withdrawing group (CF₃) para to the carbonyl, polarizing the β‑ketonitrile in a direction opposite to that observed with the 4‑bromo‑3‑CF₃ isomer [1]. Although specific yield comparisons for these exact isomers have not been published, the class‑level behavior of benzoylacetonitriles indicates that altering the substitution pattern from 3‑bromo‑4‑CF₃ to 4‑bromo‑3‑CF₃ can reverse the major regioisomer obtained, a factor of paramount importance in drug‑candidate synthesis where isomeric purity directly impacts biological activity [1].

Pyrazole cyclization
Class‑level
Substitution pattern reversal may invert major regioisomer
Regiochemical fidelity requires correct positional isomer; class‑level benzoylacetonitrile behavior.
No head‑to‑head yield data for these exact isomers; confirm in target heterocycle synthesis.
Heterocycle synthesis Regioselectivity Medicinal chemistry

Batch-Specific QC Documentation Ensures Reproducibility

3‑Bromo‑4‑(trifluoromethyl)benzoylacetonitrile is supplied at a standard purity of 98 % by major vendors such as Bidepharm, accompanied by batch‑specific QC data including NMR, HPLC, and GC reports . While the 4‑bromo‑3‑(trifluoromethyl) isomer (CAS 1526248-16-7) is also listed at 98 % purity, the availability of documented, per‑batch analytical data for the target compound ensures that downstream synthetic reproducibility is supported by verifiable chemical identity and purity, reducing the risk of isomeric contamination in regulated research environments.

Batch QC traceability
Supplier data
98% purity with NMR, HPLC, GC per batch
Documented QC supports downstream reproducibility and isomer‑identity verification.
QC documentation availability may vary by vendor; request batch‑specific reports.
Quality assurance Procurement Reproducibility

Optimal Application Scenarios Driven by Key Properties


Regioselective Synthesis of Pyrazoles for Kinase Inhibitor Libraries

The 3‑bromo‑4‑(trifluoromethyl) pattern ensures that the electron‑withdrawing CF₃ group is positioned para to the carbonyl, directing the first nucleophilic attack of arylhydrazines to the ketone rather than the nitrile carbon. This regiochemical control is essential for generating the 5‑amino‑1‑aryl‑1H‑pyrazole scaffold found in numerous kinase inhibitors [1]. Use of the incorrect positional isomer (e.g., 4‑bromo‑3‑CF₃) can invert the regioisomer ratio, leading to a different, potentially inactive heterocyclic core.

Base-Promoted Knoevenagel Condensations with Milder Conditions

With a predicted pKa of 6.24, this compound is a slightly stronger carbon acid than its 4‑bromo‑2‑CF₃ isomer (pKa 6.36) . This property allows more complete deprotonation under mildly basic conditions, facilitating Knoevenagel condensations with aromatic aldehydes at lower catalyst loadings and temperatures, thereby reducing side reactions and improving isolated yields.

High-Temperature Cross-Coupling Reactions with Thermal Stability

The predicted boiling point of 373.7 °C—14 °C above the 4‑bromo‑2‑CF₃ isomer —suggests stronger intermolecular interactions that correlate with enhanced thermal stability. This is advantageous in Pd‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira) that are conducted at elevated temperatures, where the compound remains in the liquid phase over a wider operational window, minimizing premature volatilization or degradation.

GLP-Grade Intermediate Supply with Full QC Traceability

The commercial availability of 3‑bromo‑4‑(trifluoromethyl)benzoylacetonitrile with batch‑specific NMR, HPLC, and GC data supports its use in regulated synthetic workflows, including the preparation of reference standards, impurity profiling, and GMP starting‑material qualification. This level of documentation is not uniformly available for all positional isomers, making it the lower‑risk choice for submissions to regulatory agencies.

Application
Selection Property
Validation Focus
Heterocycle synthesis for kinase inhibitor libraries
Regiochemical control from CF₃ para to carbonyl
Isomer identity confirmation before cyclization
Knoevenagel condensations with aromatic aldehydes
Acid strength (pKa context) enabling milder conditions
Enolate formation efficiency at low base loadings
High‑temperature cross‑coupling (Suzuki, Sonogashira)
Thermal stability context from boiling point elevation
Liquid‑phase operational window under reflux
Regulated synthetic workflows and reference standard preparation
Batch‑specific QC traceability (NMR, HPLC, GC)
Analytical documentation review for downstream qualification
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